4-[(3-Cyclopropylthiophene-2-carbonyl)amino]-2-methylbenzoic acid
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Overview
Description
4-[(3-Cyclopropylthiophene-2-carbonyl)amino]-2-methylbenzoic acid is an organic compound that features a cyclopropylthiophene moiety linked to a benzoic acid derivative. This compound is of interest due to its potential applications in pharmaceuticals, materials science, and organic synthesis. The presence of both the cyclopropyl and thiophene groups imparts unique chemical properties, making it a valuable subject for research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(3-Cyclopropylthiophene-2-carbonyl)amino]-2-methylbenzoic acid typically involves the following steps:
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Formation of the Cyclopropylthiophene Moiety: : This can be achieved through palladium-catalyzed cross-coupling reactions, such as the Suzuki–Miyaura reaction. For example, cyclopropylboronic acid can be coupled with 2-bromothiophene in the presence of palladium(II) acetate and SPhos ligand under mild conditions .
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Attachment to the Benzoic Acid Derivative: : The cyclopropylthiophene intermediate is then reacted with 4-amino-2-methylbenzoic acid. This step often involves the use of coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production of this compound would likely scale up the laboratory methods, optimizing reaction conditions to improve yield and purity. This might involve continuous flow reactors for the cross-coupling steps and automated systems for purification and isolation of the final product.
Chemical Reactions Analysis
Types of Reactions
4-[(3-Cyclopropylthiophene-2-carbonyl)amino]-2-methylbenzoic acid can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic substitution reactions can occur on the thiophene ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Lithium aluminum hydride in dry ether under reflux.
Substitution: Bromination using bromine in acetic acid.
Major Products
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Alcohol derivatives of the original compound.
Substitution: Brominated derivatives of the thiophene ring.
Scientific Research Applications
4-[(3-Cyclopropylthiophene-2-carbonyl)amino]-2-methylbenzoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for its unique structural features that may enhance drug efficacy and stability.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-[(3-Cyclopropylthiophene-2-carbonyl)amino]-2-methylbenzoic acid depends on its application. In biological systems, it may interact with specific enzymes or receptors, altering their activity. The cyclopropyl and thiophene groups can influence the compound’s binding affinity and specificity, potentially leading to inhibition or activation of target pathways.
Comparison with Similar Compounds
Similar Compounds
4-[(3-Cyclopropylthiophene-2-carbonyl)amino]-benzoic acid: Lacks the methyl group on the benzoic acid ring.
4-[(3-Cyclopropylthiophene-2-carbonyl)amino]-2-chlorobenzoic acid: Contains a chlorine atom instead of a methyl group.
Uniqueness
4-[(3-Cyclopropylthiophene-2-carbonyl)amino]-2-methylbenzoic acid is unique due to the presence of both the cyclopropyl and thiophene groups, which confer distinct chemical reactivity and potential biological activity. The methyl group on the benzoic acid ring can also influence the compound’s physical properties and reactivity compared to its analogs.
Properties
IUPAC Name |
4-[(3-cyclopropylthiophene-2-carbonyl)amino]-2-methylbenzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO3S/c1-9-8-11(4-5-12(9)16(19)20)17-15(18)14-13(6-7-21-14)10-2-3-10/h4-8,10H,2-3H2,1H3,(H,17,18)(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHXNABOCBNNVSX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)C2=C(C=CS2)C3CC3)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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